
1-(2-Bromoethyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: The major product is 1-(2-Ethyl)-2-methylpiperazine.
科学研究应用
1-(2-Bromoethyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-2-methylpiperazine involves its interaction with biological targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-2-methylpiperazine
- 1-(2-Iodoethyl)-2-methylpiperazine
- 1-(2-Bromoethyl)-4-methylpiperazine
Uniqueness
1-(2-Bromoethyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C7H15BrN2 |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-2-methylpiperazine |
InChI |
InChI=1S/C7H15BrN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |
InChI 键 |
KIIXQRUDJPIQJU-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCN1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



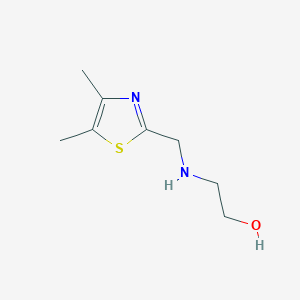
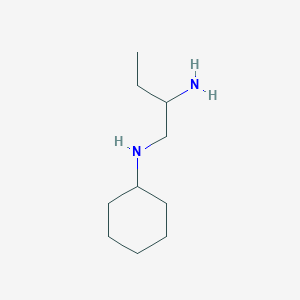
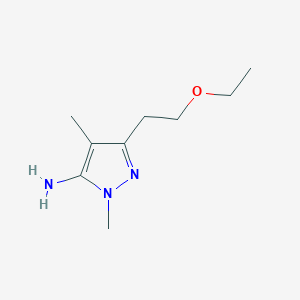
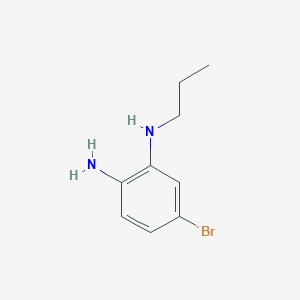

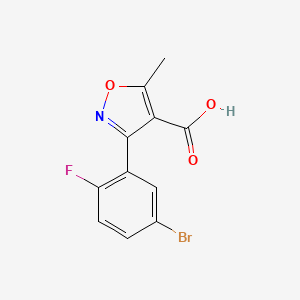
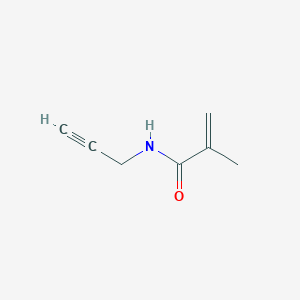
![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)

![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
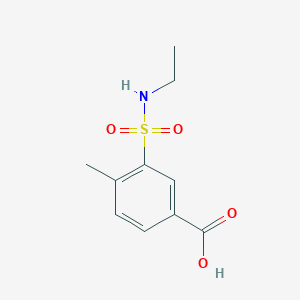
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)

